1,2-Dithiine-3,6-diamine
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Overview
Description
1,2-Dithiine-3,6-diamine is an organic compound with the molecular formula C4H6N2S2. It is a heterocyclic compound containing a six-membered ring with two sulfur atoms and two amino groups at the 3 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dithiine-3,6-diamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,2-diaminoethane with sulfur sources under specific conditions can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and specific temperature and pressure conditions to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dithiine-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the compound with altered sulfur oxidation states.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1,2-Dithiine-3,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,2-Dithiine-3,6-diamine involves its interaction with molecular targets through its amino and sulfur groups. These interactions can lead to the formation of covalent bonds or coordination complexes, affecting various biochemical pathways. The compound’s unique structure allows it to participate in specific reactions that can modulate biological activities .
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminobenzene: Contains a benzene ring with two amino groups.
1,2-Diaminoethane: A simple diamine with two amino groups on an ethane backbone.
1,2-Dithiine: A similar heterocyclic compound without amino groups.
Uniqueness
1,2-Dithiine-3,6-diamine is unique due to the presence of both sulfur atoms and amino groups in its structure.
Properties
IUPAC Name |
dithiine-3,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S2/c5-3-1-2-4(6)8-7-3/h1-2H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSLDZALVKQSFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SSC(=C1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663623 |
Source
|
Record name | 1,2-Dithiine-3,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122243-45-2 |
Source
|
Record name | 1,2-Dithiine-3,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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